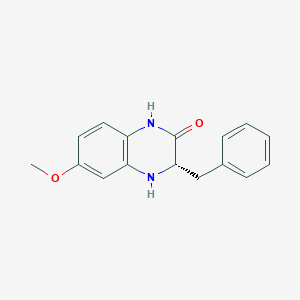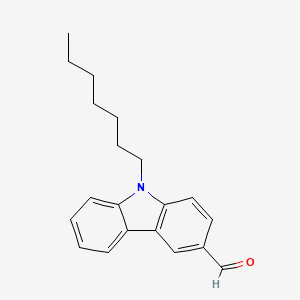
4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a benzene ring substituted with a sulfonamide group and a cyclopentene ring, making it structurally unique.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of Sulfonyl Chloride: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amine Addition: The sulfonyl chloride is then reacted with 2-methylcyclopent-2-en-1-amine in the presence of a base such as triethylamine (TEA) in an anhydrous solvent like dichloromethane (DCM) at room temperature. This results in the formation of the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency.
化学反应分析
Types of Reactions
4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
科学研究应用
4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to antibacterial effects.
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the cyclopentene ring, making it less structurally complex.
N-(2-Methylcyclopent-2-en-1-yl)benzenesulfonamide: Similar structure but without the methyl group on the benzene ring.
Uniqueness
4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide is unique due to the presence of both a methyl group on the benzene ring and a cyclopentene ring. This structural combination enhances its chemical reactivity and potential biological activity compared to simpler sulfonamides.
属性
CAS 编号 |
824402-99-5 |
|---|---|
分子式 |
C13H17NO2S |
分子量 |
251.35 g/mol |
IUPAC 名称 |
4-methyl-N-(2-methylcyclopent-2-en-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H17NO2S/c1-10-6-8-12(9-7-10)17(15,16)14-13-5-3-4-11(13)2/h4,6-9,13-14H,3,5H2,1-2H3 |
InChI 键 |
CJZNQCVNSIDOHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC1NS(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)

![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)





![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)

